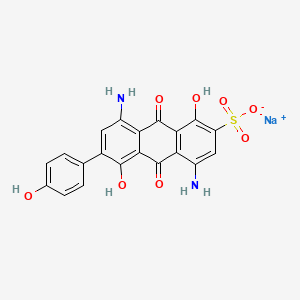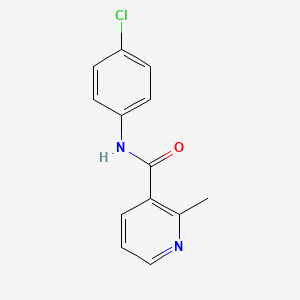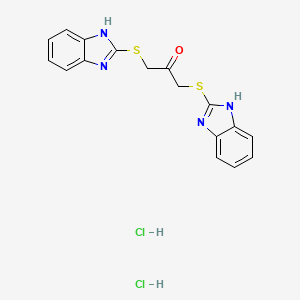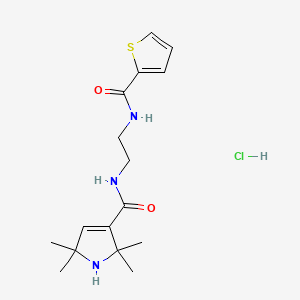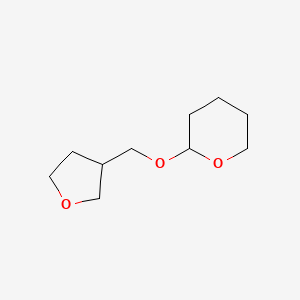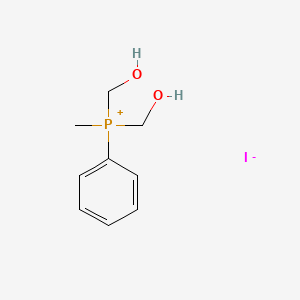
Bis(hydroxymethyl)methylphenylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(hydroxymethyl)methylphenylphosphonium iodide is a chemical compound with the molecular formula C9H14IO2P It is a phosphonium salt that features a phenyl group attached to a phosphonium center, which is further substituted with hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(hydroxymethyl)methylphenylphosphonium iodide typically involves the reaction of methylphenylphosphine with formaldehyde and hydrogen iodide. The reaction proceeds as follows:
- Methylphenylphosphine is reacted with formaldehyde in the presence of a base to form Bis(hydroxymethyl)methylphenylphosphine.
- The resulting Bis(hydroxymethyl)methylphenylphosphine is then treated with hydrogen iodide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(hydroxymethyl)methylphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium methoxide can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of Bis(formyl)methylphenylphosphonium iodide or Bis(carboxyl)methylphenylphosphonium iodide.
Reduction: Formation of Bis(hydroxymethyl)methylphenylphosphine.
Substitution: Formation of Bis(hydroxymethyl)methylphenylphosphonium chloride or Bis(hydroxymethyl)methylphenylphosphonium methoxide.
Applications De Recherche Scientifique
Bis(hydroxymethyl)methylphenylphosphonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a gene delivery vector due to its cationic nature.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Bis(hydroxymethyl)methylphenylphosphonium iodide exerts its effects involves its interaction with biological molecules. The cationic phosphonium center can interact with negatively charged biomolecules, such as DNA or proteins, facilitating their transport or modification. The hydroxymethyl groups may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(hydroxymethyl)phenylphosphine: Lacks the methyl group on the phosphonium center.
Methylphenylphosphonium iodide: Lacks the hydroxymethyl groups.
Bis(hydroxymethyl)methylphosphonium iodide: Lacks the phenyl group.
Uniqueness
Bis(hydroxymethyl)methylphenylphosphonium iodide is unique due to the presence of both hydroxymethyl and phenyl groups attached to the phosphonium center. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
85684-36-2 |
|---|---|
Formule moléculaire |
C9H14IO2P |
Poids moléculaire |
312.08 g/mol |
Nom IUPAC |
bis(hydroxymethyl)-methyl-phenylphosphanium;iodide |
InChI |
InChI=1S/C9H14O2P.HI/c1-12(7-10,8-11)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PUTFJPHLFIZLJP-UHFFFAOYSA-M |
SMILES canonique |
C[P+](CO)(CO)C1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


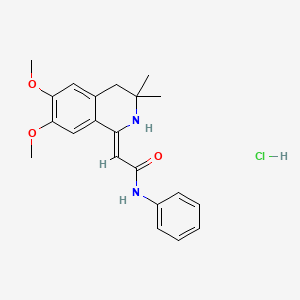

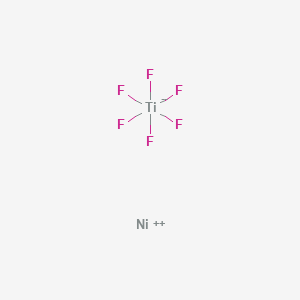
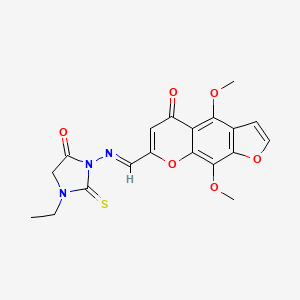
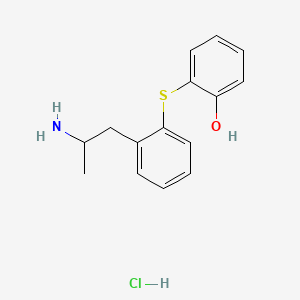
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)

